(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid
Overview
Description
(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a carboxylic acid group and a methyl group, along with a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. The stereochemistry of the compound is defined by the (2R,3R) configuration, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Cbz Protection: The nitrogen atom is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new derivatives with different protecting groups or functional groups.
Scientific Research Applications
Chemistry:
Chiral Synthesis: The compound is used as a chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms and functions.
Protein Interaction Studies: It is used in research involving protein-ligand interactions.
Medicine:
Drug Development: The compound is a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
Therapeutic Research: It is investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is explored for its potential use in agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The benzyloxycarbonyl group provides stability and protection, allowing the compound to interact with its targets without undergoing premature degradation. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
(2R,3R)-2-Methylpiperidine-3-carboxylic Acid: Lacks the benzyloxycarbonyl group, resulting in different reactivity and applications.
(2S,3S)-1-Cbz-2-methylpiperidine-3-carboxylic Acid: The enantiomer of the compound, with different biological activity and interactions.
(2R,3R)-1-Boc-2-methylpiperidine-3-carboxylic Acid: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl group, affecting its stability and reactivity.
Uniqueness:
- The presence of the benzyloxycarbonyl group in (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid provides unique stability and protection, making it suitable for specific synthetic and research applications.
- The (2R,3R) stereochemistry is crucial for its biological activity, distinguishing it from other stereoisomers and similar compounds.
Properties
IUPAC Name |
(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCOVXZKKNSHFI-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.